molecular formula C21H15BrO4 B5199867 2-[3-bromo-5-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-1H-indene-1,3(2H)-dione

2-[3-bromo-5-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-1H-indene-1,3(2H)-dione

Cat. No. B5199867
M. Wt: 411.2 g/mol
InChI Key: YQXSKEODOUOWRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-bromo-5-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-1H-indene-1,3(2H)-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BRD7929 and has a molecular weight of 447.3 g/mol. In

Mechanism of Action

The mechanism of action of BRD7929 is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell proliferation and inflammation. It has been shown to inhibit the activity of histone deacetylases (HDACs), which play a key role in the regulation of gene expression. In addition, it has been found to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
BRD7929 has been shown to have a number of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the migration and invasion of cancer cells. In addition, it has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and to inhibit the activation of immune cells such as T cells and macrophages.

Advantages and Limitations for Lab Experiments

The advantages of using BRD7929 in lab experiments include its potent anti-inflammatory and antitumor activities, as well as its ability to inhibit the activity of HDACs and NF-κB. However, there are also some limitations to using this compound in lab experiments. For example, it has low solubility in water, which can make it difficult to work with in certain assays. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on BRD7929. One area of interest is the development of more potent and selective analogs of this compound. Another area of research is the exploration of its potential as a therapeutic agent in other diseases, such as neurodegenerative disorders and metabolic diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, BRD7929 is a promising chemical compound with potential applications in various fields, including cancer and inflammation research. Its synthesis method is well-established, and it has been extensively studied for its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully unlock the potential of this compound and its analogs for therapeutic use.

Synthesis Methods

The synthesis of BRD7929 involves the condensation of 3-bromo-5-ethoxy-4-hydroxybenzaldehyde with 2-propyn-1-ol in the presence of a base catalyst. The resulting product is then cyclized with indene-1,3-dione to form the final compound. The purity of the compound is usually determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

BRD7929 has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and autoimmune disorders. It has been found to exhibit potent anti-inflammatory and antitumor activities in preclinical studies. In addition, it has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer.

properties

IUPAC Name

2-[(3-bromo-5-ethoxy-4-prop-2-ynoxyphenyl)methylidene]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrO4/c1-3-9-26-21-17(22)11-13(12-18(21)25-4-2)10-16-19(23)14-7-5-6-8-15(14)20(16)24/h1,5-8,10-12H,4,9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQXSKEODOUOWRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)C3=CC=CC=C3C2=O)Br)OCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.